(1-Cloro-2,2-difluoropropil)benceno

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

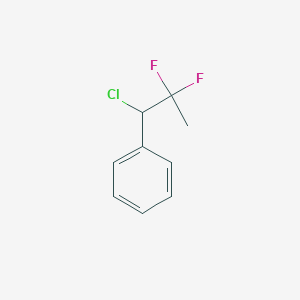

“(1-Chloro-2,2-difluoropropyl)benzene” is a chemical compound with the CAS Number: 1873501-54-2. It has a molecular weight of 190.62 . The IUPAC name for this compound is also “(1-chloro-2,2-difluoropropyl)benzene” and its InChI Code is 1S/C9H9ClF2/c1-9(11,12)8(10)7-5-3-2-4-6-7/h2-6,8H,1H3 .

Molecular Structure Analysis

The molecular structure of “(1-Chloro-2,2-difluoropropyl)benzene” can be represented by the InChI Code: 1S/C9H9ClF2/c1-9(11,12)8(10)7-5-3-2-4-6-7/h2-6,8H,1H3 .Aplicaciones Científicas De Investigación

Síntesis orgánica

“(1-Cloro-2,2-difluoropropil)benceno” podría usarse en la síntesis orgánica . La presencia tanto de un anillo de benceno como de un grupo cloro-difluoropropilo podría convertirlo en un intermedio útil en la síntesis de compuestos orgánicos más complejos .

Ciencia de materiales

En la ciencia de materiales, este compuesto podría utilizarse potencialmente en el desarrollo de nuevos materiales . Las propiedades únicas del anillo de benceno y del grupo difluoropropilo podrían contribuir a las propiedades del material resultante .

Síntesis química

Este compuesto también podría usarse en la síntesis química . La presencia tanto de un anillo de benceno como de un grupo cloro-difluoropropilo podría convertirlo en un reactivo útil en diversas reacciones químicas .

Cromatografía

En cromatografía, “this compound” podría utilizarse potencialmente como un estándar para la calibración . Su estructura y propiedades únicas podrían resultar útiles en este contexto .

Química analítica

En química analítica, este compuesto podría usarse como un compuesto de referencia o un estándar interno . Su estructura única podría hacerlo fácilmente identificable y cuantificable en diversas técnicas analíticas .

Actividad biológica

Según un estudio , los dihalociclopropanos geminales, especialmente los derivados fluorados, forman una clase importante de compuestos orgánicos, que tienen la capacidad de participar en reacciones sintéticamente útiles debido a la presencia de ambos, la tensión del anillo y el fragmento gem -dihalometileno. Por lo tanto, son de interés no solo para la aplicación directa como sustancias biológicamente activas y materiales funcionales, sino también como precursores de otros compuestos que contienen flúor .

Mecanismo De Acción

Target of Action

The primary target of (1-Chloro-2,2-difluoropropyl)benzene is the benzene ring in organic compounds . The benzene ring is a key component in many biological molecules and plays a crucial role in various biochemical reactions .

Mode of Action

(1-Chloro-2,2-difluoropropyl)benzene interacts with its target through a process known as the Friedel-Crafts alkylation . This reaction involves the introduction of an alkyl group onto the benzene ring . The reaction is facilitated by treating an aromatic compound with an alkyl chloride, in the presence of AlCl3, to generate a carbocation electrophile . The electrophile then forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate is then deprotonated to complete the reaction .

Biochemical Pathways

The Friedel-Crafts alkylation reaction affects the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on an aromatic ring with an electrophile . The reaction maintains the aromaticity of the benzene ring, which is crucial for the stability of many biological molecules .

Pharmacokinetics

The compound’s molecular weight (19062) and structure suggest that it may have good bioavailability .

Result of Action

The alkylation of the benzene ring by (1-Chloro-2,2-difluoropropyl)benzene can result in the formation of new organic compounds . These compounds may have different properties and biological activities compared to the original molecules .

Action Environment

The action of (1-Chloro-2,2-difluoropropyl)benzene can be influenced by various environmental factors. For instance, the presence of other reactants, the temperature, and the pH can affect the rate and outcome of the Friedel-Crafts alkylation . .

Propiedades

IUPAC Name |

(1-chloro-2,2-difluoropropyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClF2/c1-9(11,12)8(10)7-5-3-2-4-6-7/h2-6,8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODIHAWXEYBWGJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)Cl)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-Methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]prop-2-enamide](/img/structure/B2383848.png)

![3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate](/img/structure/B2383851.png)

![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2383854.png)

![1-(2-fluorobenzyl)-2-((2-isopropyl-5-methylphenoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2383857.png)

![[5-(Dimethylsulfamoyl)-1-ethylbenzimidazol-2-yl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2383860.png)

![1,3-Dimethyl-8-[4-(2-piperidylethoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2383861.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2383863.png)